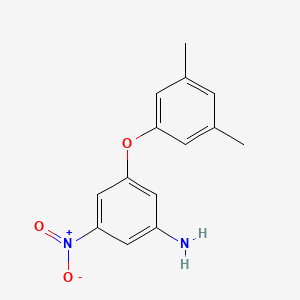
3-(3,5-Dimethylphenoxy)-5-nitroaniline
描述
3-(3,5-Dimethylphenoxy)-5-nitroaniline, commonly known as DNAN, is a nitroaromatic compound that has garnered significant attention in recent years due to its potential applications in various fields, including military, agriculture, and pharmaceuticals. DNAN is a high-energy material that possesses excellent thermal stability, making it an ideal candidate for use in explosives. Moreover, the compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's.
作用机制
The mechanism of action of DNAN varies depending on its application. In the military, DNAN is used as an explosive that releases a large amount of energy upon detonation. The energy released is due to the decomposition of DNAN, which produces various gases, including nitrogen, carbon dioxide, and water vapor. In cancer treatment, DNAN works by inhibiting the growth and proliferation of cancer cells. DNAN selectively targets cancer cells by binding to specific receptors on their surface, thereby preventing them from dividing and growing. In Alzheimer's treatment, DNAN works by inhibiting the production of amyloid-beta. Amyloid-beta is a protein that is associated with the development of Alzheimer's disease. DNAN inhibits the production of amyloid-beta by blocking the activity of an enzyme called beta-secretase.
Biochemical and Physiological Effects
DNAN has various biochemical and physiological effects depending on its application. In the military, DNAN can cause severe injuries and fatalities if not handled properly. The compound is highly explosive and can release a large amount of energy upon detonation. In cancer treatment, DNAN can cause side effects such as nausea, vomiting, and hair loss. However, these side effects are usually temporary and can be managed with medication. In Alzheimer's treatment, DNAN can cause side effects such as headaches, dizziness, and gastrointestinal disturbances. However, these side effects are usually mild and can be managed with medication.
实验室实验的优点和局限性
DNAN has several advantages and limitations for lab experiments. One of the main advantages of DNAN is its excellent thermal stability, which makes it an ideal candidate for use in high-energy materials. Moreover, DNAN is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, DNAN has several limitations for lab experiments. The compound is highly explosive and can pose a significant risk to personnel and equipment if not handled properly. Moreover, DNAN has limited solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
There are several future directions for the research and development of DNAN. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new applications for DNAN, including its use in agriculture and environmental remediation. Moreover, there is a need for further research on the mechanism of action of DNAN in cancer and Alzheimer's treatment, which could lead to the development of more effective therapies. Overall, the research and development of DNAN have significant implications for various fields and could lead to the development of new technologies and therapies.
科学研究应用
DNAN has been extensively studied for its potential applications in various fields. In the military, DNAN is used as a high-energy material for the production of explosives. Its excellent thermal stability and insensitivity to shock and friction make it an ideal candidate for use in military applications. Moreover, DNAN has shown promising results in the treatment of various diseases, including cancer and Alzheimer's. In cancer treatment, DNAN is used as a chemotherapeutic agent that selectively targets cancer cells while leaving healthy cells unharmed. In Alzheimer's treatment, DNAN is used to inhibit the production of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
3-(3,5-dimethylphenoxy)-5-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-10(2)5-13(4-9)19-14-7-11(15)6-12(8-14)16(17)18/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKLWMCKHKORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265604 | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)-5-nitroaniline | |
CAS RN |
438218-61-2 | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



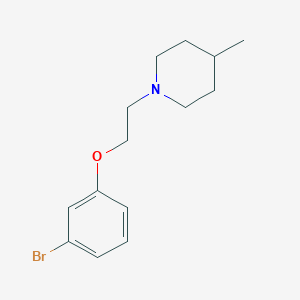
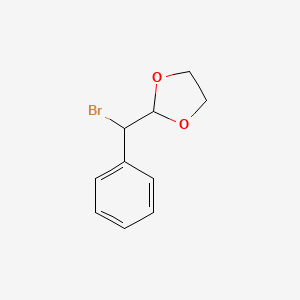
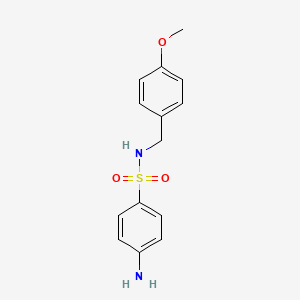
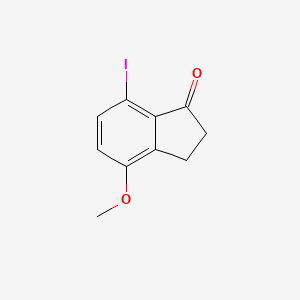
![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
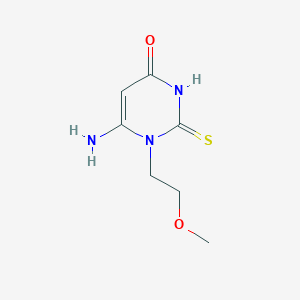
![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)
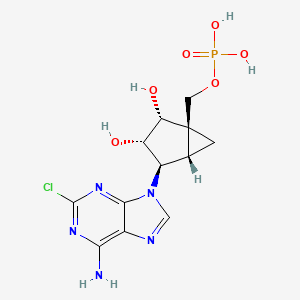
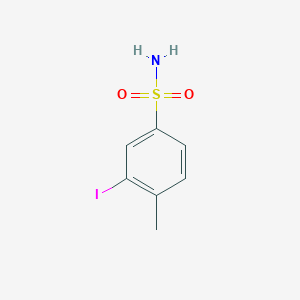
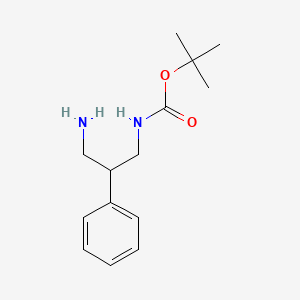
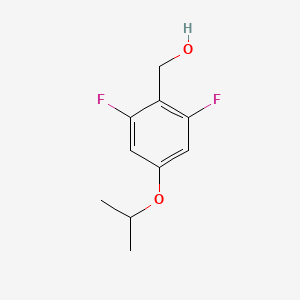
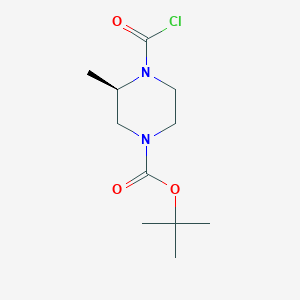

![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)